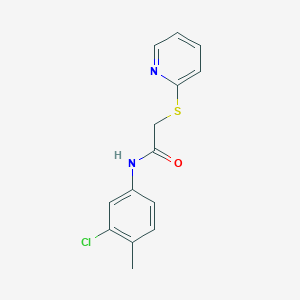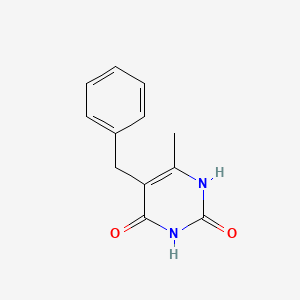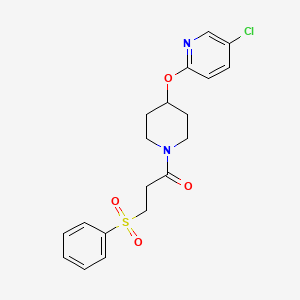
N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3) and has been studied for its use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. In
Aplicaciones Científicas De Investigación
Biological Effects of Acetamide Derivatives
Research into acetamide and its derivatives, including studies on their biological effects, continues to be of significant interest due to their commercial importance and potential health implications. Kennedy (2001) reviewed the toxicology of acetamide and related compounds, indicating considerable advancements in understanding their biological consequences over the years. The study emphasizes the variation in biological responses among these chemicals, which is influenced by their structure and usage (Kennedy, 2001).
Environmental Degradation and Toxicity
Qutob et al. (2022) explored advanced oxidation processes (AOPs) for degrading acetaminophen, an acetamide derivative, highlighting the formation of by-products and their biotoxicity. The study underscores the environmental persistence of such compounds and their potential threats to ecosystems, which may provide insights into similar behaviors and risks associated with "N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide" (Qutob et al., 2022).
Synthetic Organic Chemistry
Research on synthetic organic chemistry based on the N-Ar axis, including the development of chemoselective N-acylation reagents and chiral ligands, could provide a framework for synthesizing and studying compounds like "N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide". Kondo and Murakami (2001) detailed their work on N-acylation reagents and chiral ligands, demonstrating the potential for advanced synthetic methodologies in organic chemistry (Kondo & Murakami, 2001).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-10-5-6-11(8-12(10)15)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVAQOUSAUIQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2776719.png)
![2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2776720.png)



![(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2776725.png)
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole](/img/structure/B2776726.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2776727.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2776729.png)
![N-(4-methylbenzyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2776733.png)
![N1-benzyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2776734.png)

![3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2776740.png)
